3-Methylnonan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylnonan-1-al: is an organic compound with the molecular formula C10H22O It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a nonane chain with a methyl group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnonan-1-al can be achieved through several methods. One common approach involves the oxidation of 3-Methylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 3-Methylnonene. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylnonan-1-al can undergo further oxidation to form 3-Methylnonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-Methylnonanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 3-Methylnonanoic acid
Reduction: 3-Methylnonanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Methylnonan-1-al is used as an intermediate in organic synthesis, particularly in the production of other aldehydes, alcohols, and acids. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a model compound to study the behavior of aldehydes in biological systems. It helps in understanding the metabolic pathways and interactions of aldehydes with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound can be employed in medicinal chemistry for the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its distinct odor makes it a valuable component in the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methylnonan-1-al primarily involves its reactivity as an aldehyde. The formyl group (-CHO) is highly reactive and can participate in various chemical reactions. In biological systems, aldehydes can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in metabolic pathways where aldehydes are intermediates in the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Nonanal: An aldehyde with a similar structure but without the methyl group at the third carbon.
3-Methylbutanal: A shorter chain aldehyde with a methyl group at the third carbon.
3-Methylhexanal: An aldehyde with a six-carbon chain and a methyl group at the third carbon.
Uniqueness: 3-Methylnonan-1-al is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the third carbon position influences its physical and chemical behavior, making it different from other aldehydes with similar chain lengths.
Properties
CAS No. |
65899-13-0 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3-methylnonanal |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-10(2)8-9-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
AINZHCCLJXQMHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.